molecular formula C8H14N10 B2642662 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 343375-71-3

5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine

Cat. No. B2642662
CAS RN: 343375-71-3
M. Wt: 250.27
InChI Key: CWJVUOLZJYJHOV-UHFFFAOYSA-N
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Description

The compound “5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains two 1,2,4-triazole rings, which are a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure made up of at least two different elements. In this case, the ring structure contains three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves two 1,2,4-triazole rings connected by a piperazine ring. The 1,2,4-triazole rings each contain three nitrogen atoms and two carbon atoms, arranged in a five-membered ring. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Anticancer Research

The 1,2,4-triazole-containing scaffold exhibits promising anticancer activity. Researchers have explored its potential as a pharmacophore in drug discovery studies against cancer cells. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions . Further investigations into its mechanism of action and specific cancer types could lead to the development of novel anticancer agents.

Antimicrobial Properties

The N–C–S linkage in the 1,2,4-triazole skeleton contributes to its antimicrobial properties. Notably, compounds containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, have demonstrated antimicrobial efficacy. Researchers continue to explore synthetic methods for accessing a wide range of 1,2,4-triazoles with biological activity .

Anti-inflammatory and Antioxidant Activities

1,2,4-Triazoles have also shown anti-inflammatory and antioxidant effects. These properties make them potential candidates for developing drugs that combat inflammation-related diseases and oxidative stress .

Analgesic Applications

The biological importance of 1,2,4-triazoles extends to analgesic activity. Researchers have identified synthetic routes to access this scaffold, leading to compounds with potential pain-relieving properties .

Agrochemical Applications

The 1,2,4-triazole scaffold has relevance in agrochemistry. Its unique structure and pharmacophoric properties could contribute to the development of novel pesticides or herbicides .

Organic Catalysts

Researchers have explored 1,2,4-triazoles as organic catalysts. Their ability to participate in controlled multidirectional reactions makes them valuable in synthetic methodologies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain 1,2,4-triazole rings work by inhibiting the production of certain enzymes .

properties

IUPAC Name

3-[4-(5-amino-1H-1,2,4-triazol-3-yl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N10/c9-5-11-7(15-13-5)17-1-2-18(4-3-17)8-12-6(10)14-16-8/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJVUOLZJYJHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=N2)N)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine

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